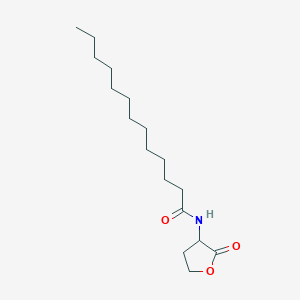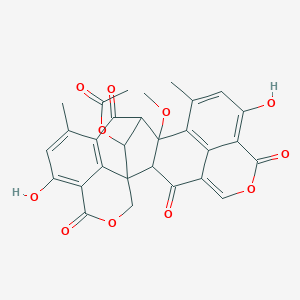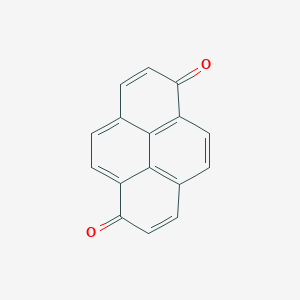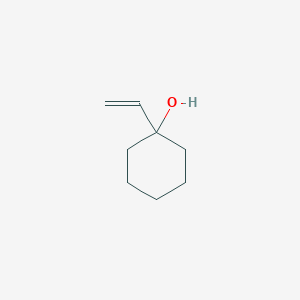
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, also known as EABOC, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EABOC is a benzoxazole derivative that possesses a unique structure, which makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to modulate the activity of the p53 tumor suppressor gene, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to modulate the expression of various genes that are involved in the regulation of cell proliferation and survival. Furthermore, this compound has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-amino-1,3-benzoxazole-6-carboxylate is its unique structure, which makes it an attractive candidate for drug development. This compound has been found to exhibit potent cytotoxicity against cancer cell lines, and it has also been shown to inhibit the growth of neuroblastoma cells. However, there are also some limitations associated with the use of this compound in lab experiments, including its low solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for research on Ethyl 2-amino-1,3-benzoxazole-6-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, the use of this compound in combination with other chemotherapeutic agents may enhance its cytotoxicity and improve its therapeutic potential. Furthermore, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of novel anticancer and neuroprotective agents.
Méthodes De Synthèse
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-aminobenzoate with glyoxal in the presence of an acid catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by a cyclization step, and finally, the addition of an ethyl ester group. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Ethyl 2-amino-1,3-benzoxazole-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to exhibit potent cytotoxicity against cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been found to inhibit the growth of neuroblastoma cells and to induce apoptosis in these cells.
Propriétés
Numéro CAS |
128618-36-0 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
ethyl 2-amino-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |
Clé InChI |
BUFFYKDLIYNFTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)N |
Synonymes |
6-Benzoxazolecarboxylicacid,2-amino-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)








![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)

